molecular formula C10H8ClNO B15210886 5-Chloro-4-methyl-3-phenyl-1,2-oxazole CAS No. 3356-90-9

5-Chloro-4-methyl-3-phenyl-1,2-oxazole

Cat. No.: B15210886
CAS No.: 3356-90-9
M. Wt: 193.63 g/mol
InChI Key: ARMGBQCOLKZRDZ-UHFFFAOYSA-N
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Description

5-chloro-4-methyl-3-phenylisoxazole is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-4-methyl-3-phenylisoxazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of α,β-unsaturated carbonyl compounds with hydroxylamine hydrochloride, followed by cyclization to form the isoxazole ring . Another method includes the use of metal-free synthetic routes, which are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions .

Industrial Production Methods

Industrial production of 5-chloro-4-methyl-3-phenylisoxazole may involve large-scale cyclization reactions under controlled conditions. The use of microwave-assisted synthesis has been reported to enhance the efficiency and yield of the product .

Chemical Reactions Analysis

Types of Reactions

5-chloro-4-methyl-3-phenylisoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various halogenated derivatives .

Scientific Research Applications

5-chloro-4-methyl-3-phenylisoxazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-chloro-4-methyl-3-phenylisoxazole involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways involved in inflammation and cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-4-methyl-3-phenylisoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

3356-90-9

Molecular Formula

C10H8ClNO

Molecular Weight

193.63 g/mol

IUPAC Name

5-chloro-4-methyl-3-phenyl-1,2-oxazole

InChI

InChI=1S/C10H8ClNO/c1-7-9(12-13-10(7)11)8-5-3-2-4-6-8/h2-6H,1H3

InChI Key

ARMGBQCOLKZRDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(ON=C1C2=CC=CC=C2)Cl

Origin of Product

United States

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